UCB-H Binding Affinity vs. Levetiracetam and Brivaracetam
UCB-H's binding site on SV2A is validated by competition with brivaracetam, a high-affinity SV2A ligand. [18F]UCB-H brain uptake was blocked by pretreatment with brivaracetam (21 mg/kg IV), but not by its low-affinity diastereoisomer [1]. This demonstrates that UCB-H binds to the same therapeutically relevant site as brivaracetam. Brivaracetam itself has a 20-fold higher affinity for SV2A than the first-generation drug levetiracetam [2], placing UCB-H in the high-affinity, second-generation class.
| Evidence Dimension | SV2A Binding Affinity & Site Validation |
|---|---|
| Target Compound Data | IC50 or Ki not directly reported for UCB-H, but its binding is blocked by brivaracetam (21 mg/kg IV) in vivo. |
| Comparator Or Baseline | Brivaracetam affinity is 20-fold higher than levetiracetam. |
| Quantified Difference | Not directly quantified for UCB-H; qualitative: UCB-H binding is BRV-sensitive. |
| Conditions | In vivo microPET imaging in Sprague-Dawley rats; brivaracetam administered 10 min prior to [18F]UCB-H. |
Why This Matters
Validates that UCB-H targets the high-affinity, pharmacologically relevant SV2A binding site, not a non-specific or low-affinity site.
- [1] Warnier, C., Warnock, G., Becker, G., Bahri, M. A., Seret, A., Mestdagh, N., ... & Plenevaux, A. (2012). Characterization of a novel radiotracer targeting synaptic vesicle protein 2A (SV2A). World Molecular Imaging Congress. View Source
- [2] Gillard, M., Fuks, B., Leclercq, K., & Matagne, A. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. European Journal of Pharmacology, 664(1-3), 36-44. View Source
